molecular formula C30H52O3 B7944985 20(R)Protopanaxdiol

20(R)Protopanaxdiol

Cat. No.: B7944985
M. Wt: 460.7 g/mol
InChI Key: PYXFVCFISTUSOO-FUGCFWOQSA-N
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Description

20(R)Protopanaxdiol is a natural product found in Panax ginseng with data available.

Scientific Research Applications

  • Separation and Analysis : Techniques for separating and analyzing 20(R)Protopanaxdiol and related compounds have been developed. These include methods combining macroporous resin adsorption with microwave-assisted desorption for separating different types of ginsenosides including this compound (Zhao, Chen, & Yao, 2007), dynamic foam flotation for enriching this compound type ginsenosides (Yu-tang, Xuebo, Tian-li, Lin-wei, & Han-qi, 2009), and complete NMR assignments for several protopanaxatriol glycosides (Teng, Li, Chen, Wang, He, & Yang, 2002).

  • Pharmacological Applications and Drug Delivery : Research has focused on the potential therapeutic applications of this compound. For instance, microemulsion-based hydrogels have been developed to enhance the epidermal/dermal deposition of this compound for its potential dermal anti-aging activity (Kim, Kim, Park, Lee, Cho, Yoon, & Kim, 2017).

  • Cancer Research : Several studies have investigated the anti-cancer activities of this compound and its derivatives. For instance, this compound was shown to induce programmed cell death in glioma cells through both caspase-dependent and independent pathways (Liu, Bu, Yan, & Jia, 2007). Another study highlighted the inhibitory activities of 20(R, S)-protopanaxatriol against epidermal growth factor receptor tyrosine kinase (Zhao, Zhang, Liang, Zou, & Zhang, 2021).

  • Pharmacokinetics and Metabolism : The pharmacokinetics and metabolism of this compound have been studied, providing insights into its bioavailability and potential as a therapeutic agent. For instance, a sensitive method for determining this compound in rat plasma was developed, facilitating pharmacokinetic studies (Ren et al., 2008).

  • Bioactivity and Structure-Activity Relationships : Investigations into the bioactivity and structure-activity relationships of this compound and related compounds have been conducted. For example, a study on natural products isolated from fruits of Panax ginseng, including this compound, explored their in vitro anti-cancer activity (Wang, Zhao, Rayburn, Hill, Wang, & Zhang, 2007).

Properties

IUPAC Name

(3S,5R,8R,9R,10R,12R,13R,14S,17S)-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O3/c1-19(2)10-9-14-30(8,33)20-11-16-29(7)25(20)21(31)18-23-27(5)15-13-24(32)26(3,4)22(27)12-17-28(23,29)6/h10,20-25,31-33H,9,11-18H2,1-8H3/t20-,21+,22-,23+,24-,25-,27-,28+,29-,30+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXFVCFISTUSOO-FUGCFWOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@](C)([C@H]1CC[C@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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